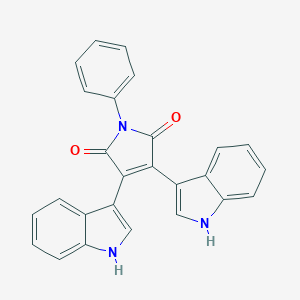
2,3-bis(1H-indol-3-yl)N-phenylmaleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(1H-indol-3-yl)N-phenylmaleimide (BMI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMI belongs to the family of indole-based compounds and has been shown to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide is complex and not fully understood. However, it is known that 2,3-bis(1H-indol-3-yl)N-phenylmaleimide binds to a variety of proteins, including kinases, ion channels, and receptors. This binding can result in a variety of downstream effects, including changes in gene expression, protein phosphorylation, and ion channel activity.
Effets Biochimiques Et Physiologiques
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its effects on cancer cells, ion channels, and immune cells, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has also been shown to modulate the activity of enzymes such as phosphodiesterases and protein kinases. These effects may have implications for the treatment of a variety of diseases, including cardiovascular disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has several advantages as a research tool, including its ability to selectively modulate the activity of specific proteins and its relatively low toxicity. However, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide also has several limitations, including its relatively low solubility in water and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 2,3-bis(1H-indol-3-yl)N-phenylmaleimide. One area of interest is the development of more selective 2,3-bis(1H-indol-3-yl)N-phenylmaleimide analogs that can target specific proteins with greater precision. Another area of interest is the use of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide as a tool for studying the role of specific proteins in disease states. Finally, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide may have potential applications in drug development, particularly in the development of targeted therapies for cancer and other diseases.
Applications De Recherche Scientifique
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurobiology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
137130-05-3 |
|---|---|
Nom du produit |
2,3-bis(1H-indol-3-yl)N-phenylmaleimide |
Formule moléculaire |
C26H17N3O2 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |
Clé InChI |
SDDXXRODNCCPAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Synonymes |
3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

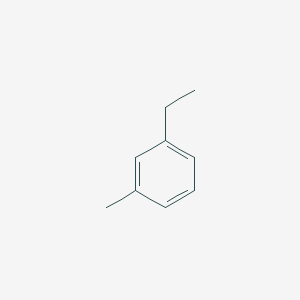
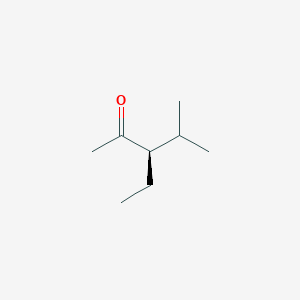
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
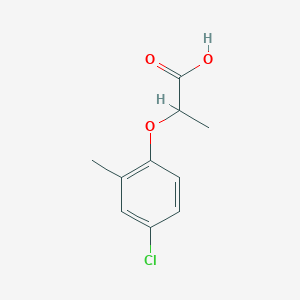
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
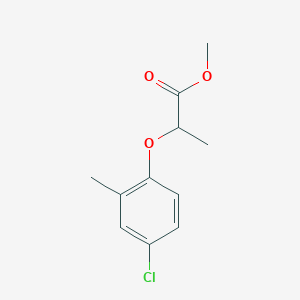
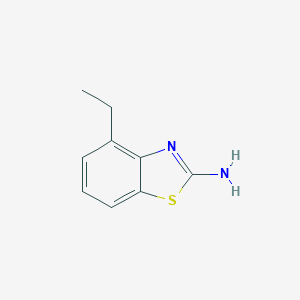
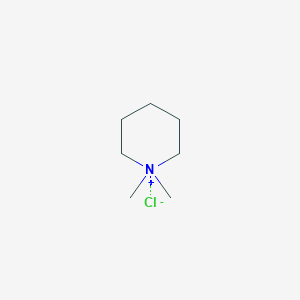
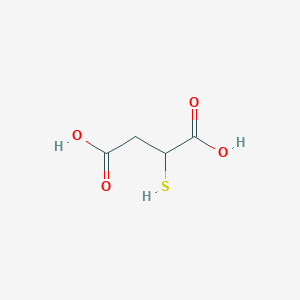
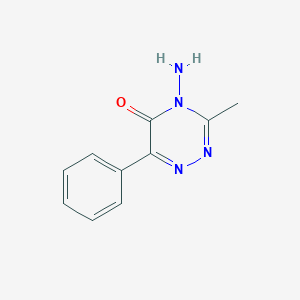
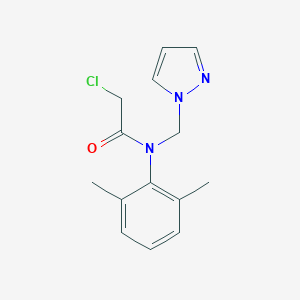
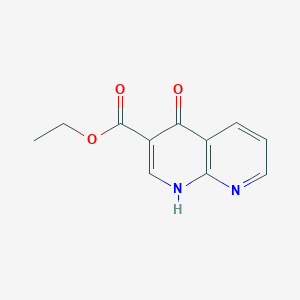
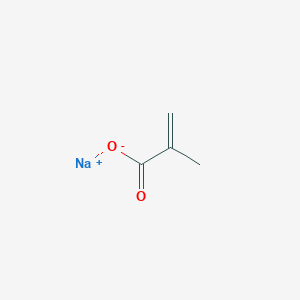
![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)